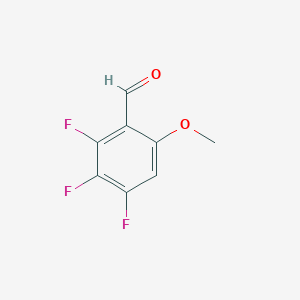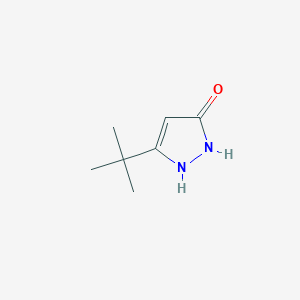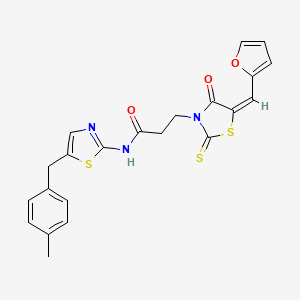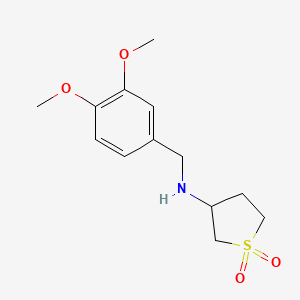
N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE is a useful research compound. Its molecular formula is C16H20N2O4S and its molecular weight is 336.41. The purity is usually 95%.
The exact mass of the compound N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethylisoxazole-4-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Sulfonamide-derived compounds, including those similar to the specified chemical, are synthesized and characterized for their potential applications. The synthesis process often involves creating ligands and their metal complexes, which are then analyzed using various physical, spectral, and analytical methods. For instance, Chohan and Shad (2011) synthesized sulfonamide-derived new ligands and their transition metal complexes, characterizing them through methods such as magnetic susceptibility, IR, NMR, and mass spectrometry. This process aids in understanding the bonding and structure of these compounds (Chohan & Shad, 2011).
Antibacterial and Antifungal Applications
These compounds have been evaluated for their antibacterial and antifungal properties. Research indicates moderate to significant antibacterial activity against various bacterial strains and good antifungal activity. Azab, Youssef, and El-Bordany (2013) aimed to create new heterocyclic compounds with a sulfonamido moiety, demonstrating high antibacterial activities in some of the synthesized compounds (Azab, Youssef, & El-Bordany, 2013).
Antioxidant and Antiacetylcholinesterase Activities
Sulfonamide derivatives of dopamine-related compounds exhibit significant antioxidant and antiacetylcholinesterase activities. Göçer et al. (2013) synthesized a series of sulfonamides from dopamine derivatives, showing that some compounds had around 75-85% inhibition on linoleic acid peroxidation. These compounds were also effective in inhibiting acetylcholinesterase activity, indicating potential therapeutic applications (Göçer et al., 2013).
Use in Fluorescent Molecular Probes
Certain sulfonamide derivatives have applications in developing fluorescent molecular probes. These compounds can exhibit strong solvent-dependent fluorescence correlated with solvent polarity, making them useful in studying various biological events and processes. Diwu et al. (1997) synthesized 2,5-diphenyloxazoles with a sulfonyl group, showing their potential as fluorescent solvatochromic dyes (Diwu et al., 1997).
Anticancer Activity
Some novel sulfonamide moieties, including those structurally related to the specified chemical, have been investigated for their anticancer activities. Ghorab, Alsaid, and Al-Dosari (2016) synthesized novel 1, 2, 4-triazoles incorporating biologically active sulfonamide moieties, which showed higher activity than certain reference drugs in in vitro anticancer activity against various cancer cell lines (Ghorab, Alsaid, & Al-Dosari, 2016).
Eigenschaften
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-11-15(12(2)22-18-11)23(20,21)17-10-16(19,14-8-9-14)13-6-4-3-5-7-13/h3-7,14,17,19H,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNAVUGJQNADHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-(methylthio)pyridin-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2375962.png)
![2-[(1S,5R)-6-[(6-fluoroquinolin-2-yl)methylamino]-3-azabicyclo[3.1.0]hexan-3-yl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B2375963.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2375964.png)







![2-Cyano-N-[[(2S,3R)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2375979.png)
